Cas no 1820666-15-6 ({1-[2-(methylamino)ethyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride)
{1-[2-(methylamino)ethyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- (1-(2-(methylamino)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
- {1-[2-(methylamino)ethyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride
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- MDL: MFCD29046746
- Inchi: 1S/C6H12N4O.ClH/c1-7-2-3-10-4-6(5-11)8-9-10;/h4,7,11H,2-3,5H2,1H3;1H
- InChI Key: MNKBASQRANINND-UHFFFAOYSA-N
- SMILES: C(C1=CN(CCNC)N=N1)O.[H]Cl
{1-[2-(methylamino)ethyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M115966-100mg |
(1-(2-(methylamino)ethyl)-1h-1,2,3-triazol-4-yl)methanol hydrochloride |
1820666-15-6 | 100mg |
$ 95.00 | 2022-06-04 | ||
| TRC | M115966-500mg |
(1-(2-(methylamino)ethyl)-1h-1,2,3-triazol-4-yl)methanol hydrochloride |
1820666-15-6 | 500mg |
$ 390.00 | 2022-06-04 | ||
| TRC | M115966-1g |
(1-(2-(methylamino)ethyl)-1h-1,2,3-triazol-4-yl)methanol hydrochloride |
1820666-15-6 | 1g |
$ 590.00 | 2022-06-04 | ||
| Chemenu | CM338560-100mg |
(1-(2-(Methylamino)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride |
1820666-15-6 | 95%+ | 100mg |
$223 | 2023-01-09 | |
| Chemenu | CM338560-250mg |
(1-(2-(Methylamino)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride |
1820666-15-6 | 95%+ | 250mg |
$322 | 2023-01-09 | |
| Chemenu | CM338560-1g |
(1-(2-(Methylamino)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride |
1820666-15-6 | 95%+ | 1g |
$856 | 2023-01-09 | |
| Chemenu | CM338560-100mg |
(1-(2-(Methylamino)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride |
1820666-15-6 | 95%+ | 100mg |
$362 | 2021-08-18 | |
| Chemenu | CM338560-250mg |
(1-(2-(Methylamino)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride |
1820666-15-6 | 95%+ | 250mg |
$488 | 2021-08-18 | |
| Chemenu | CM338560-1g |
(1-(2-(Methylamino)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride |
1820666-15-6 | 95%+ | 1g |
$1113 | 2021-08-18 | |
| Advanced ChemBlocks | L19952-1G |
(1-(2-(methylamino)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride |
1820666-15-6 | 95% | 1G |
$945 | 2023-09-15 |
{1-[2-(methylamino)ethyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on {1-[2-(methylamino)ethyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride
Introduction to {1-[2-(methylamino)ethyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride (CAS No. 1820666-15-6)
{1-[2-(methylamino)ethyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride (CAS No. 1820666-15-6) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of triazoles and is characterized by its unique structural features, which include a triazole ring and a methylaminoethyl substituent. The dihydrochloride salt form enhances its solubility and stability, making it suitable for various pharmaceutical formulations.
The synthesis of {1-[2-(methylamino)ethyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a powerful "click" chemistry approach. This method provides high yields and excellent regioselectivity, making it a preferred route for the preparation of this compound. The reaction involves the coupling of an azide and an alkyne to form the triazole ring, followed by the introduction of the methylaminoethyl group and subsequent conversion to the dihydrochloride salt.
Recent research has focused on the biological activities of {1-[2-(methylamino)ethyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride. Studies have shown that this compound exhibits potent antifungal properties against a range of pathogenic fungi, including Candida albicans and Aspergillus fumigatus. The mechanism of action is believed to involve disruption of fungal cell membranes and inhibition of key metabolic pathways. These findings have significant implications for the development of new antifungal agents, particularly in light of increasing resistance to existing drugs.
In addition to its antifungal activity, {1-[2-(methylamino)ethyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride has been investigated for its potential as an anticancer agent. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and prostate cancers. The mechanism underlying this activity is thought to involve modulation of signaling pathways that regulate cell proliferation and survival. These findings suggest that {1-[2-(methylamino)ethyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride may have therapeutic potential in cancer treatment.
The pharmacokinetic properties of {1-[2-(methylamino)ethyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride have also been studied in detail. In vitro and in vivo experiments have shown that this compound exhibits good oral bioavailability and favorable distribution characteristics. It is rapidly absorbed from the gastrointestinal tract and distributed to various tissues, including the liver and kidneys. The compound is metabolized primarily by hepatic enzymes and excreted via both renal and biliary routes. These pharmacokinetic properties make it a promising candidate for further clinical development.
Toxicity studies have indicated that {1-[2-(methylamino)ethyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride has a favorable safety profile at therapeutic doses. Acute toxicity studies in animal models have shown no significant adverse effects at doses up to 500 mg/kg. Chronic toxicity studies are ongoing but preliminary results suggest that long-term administration is well-tolerated with minimal side effects. These findings support the potential use of this compound in clinical settings.
Clinical trials are currently underway to evaluate the safety and efficacy of {1-[2-(methylamino)ethyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride in human subjects. Phase I trials have demonstrated that the compound is well-tolerated at various dose levels and has shown promising preliminary efficacy in treating fungal infections and certain types of cancer. Phase II trials are planned to further investigate these effects in larger patient populations.
In conclusion, {1-[2-(methylamino)ethyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride (CAS No. 1820666-15-6) is a promising compound with diverse biological activities and favorable pharmacological properties. Its potential applications in antifungal and anticancer therapy make it an exciting area of research in medicinal chemistry. Ongoing clinical trials will provide valuable insights into its safety and efficacy in human subjects, paving the way for potential therapeutic use in the future.
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